

# A Technical Guide to the Pharmacokinetics of [11C]GSK931145

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## Compound of Interest

Compound Name: GSK931145

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This technical guide provides a comprehensive overview of the pharmacokinetic properties of [11C]GSK931145, a positron emission tomography (PET) radioligand developed for imaging the Glycine Transporter Type 1 (GlyT-1). The following sections detail the quantitative data, experimental protocols, and relevant biological pathways associated with this tracer, designed to aid in the design and interpretation of preclinical and clinical imaging studies.

## Introduction

[11C]GSK931145 is a novel radioligand that enables the in vivo visualization and quantification of GlyT-1, a key target in the development of therapeutics for neurological and psychiatric disorders such as schizophrenia.<sup>[1][2][3]</sup> By modulating glycine levels in the synaptic cleft, GlyT-1 inhibitors can enhance N-methyl-D-aspartate (NMDA) receptor function.

[11C]GSK931145 serves as a crucial tool in drug development to confirm target engagement and establish dose-occupancy relationships for new GlyT-1 inhibitors.<sup>[1][2]</sup>

## Quantitative Pharmacokinetic Data

The pharmacokinetic profile of [11C]GSK931145 has been characterized in both non-human primates and humans. Significant species differences have been observed, particularly in plasma protein binding and brain delivery.

**Table 1: Comparative Pharmacokinetic Parameters of [11C]GSK931145 in Primates and Humans**

Parameter	Primate (Baboon/Papio anubis)	Human
Plasma Free Fraction (fP)	0.8%	8%
Brain Delivery (K1)	0.126 mL cm-3 min-1	0.025 mL cm-3 min-1
Binding Potential (BPND) (Midbrain, Thalamus, Cerebellum)	1.5 - 3	Not directly comparable due to modeling differences
Metabolism (% Parent at 60 min p.i.)	~25% (in one study)	60 ± 8%
EC50 of GSK1018921	22.5 ng/mL	45.7 ng/mL

Data sourced from Gunn et al., 2011.[\[1\]](#)

**Table 2: Test-Retest Reproducibility of [11C]GSK931145 in Humans**

Kinetic Model	Parameter	Variability (VAR)
Two-Tissue Compartmental Model	VT	29-38%
Pseudo-Reference Tissue Model	BPND	16-23%

Data sourced from Gunn et al., 2011.[\[1\]](#)

**Table 3: Human Radiation Dosimetry of [11C]GSK931145**

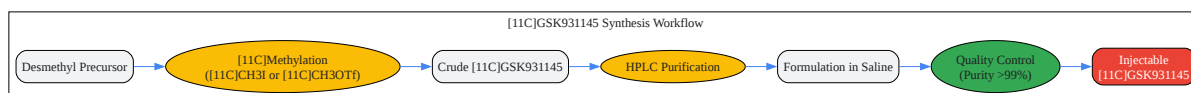
Parameter	Value
Mean Effective Dose (Male Phantom)	4.02 $\mu\text{Sv}/\text{MBq}$
Mean Effective Dose (Female Phantom)	4.95 $\mu\text{Sv}/\text{MBq}$
Limiting Organ (Highest Absorbed Dose)	Liver

Data sourced from Bullich et al., 2011.[4]

## Experimental Protocols

### Radioligand Synthesis

[11C]**GSK931145** is synthesized via the methylation of a precursor using either [11C]methyl iodide or [11C]methyl triflate.[3] The final product typically has a radiochemical purity exceeding 99% as determined by high-performance liquid chromatography (HPLC).[5]



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Caption: Radiosynthesis workflow for [11C]**GSK931145**.

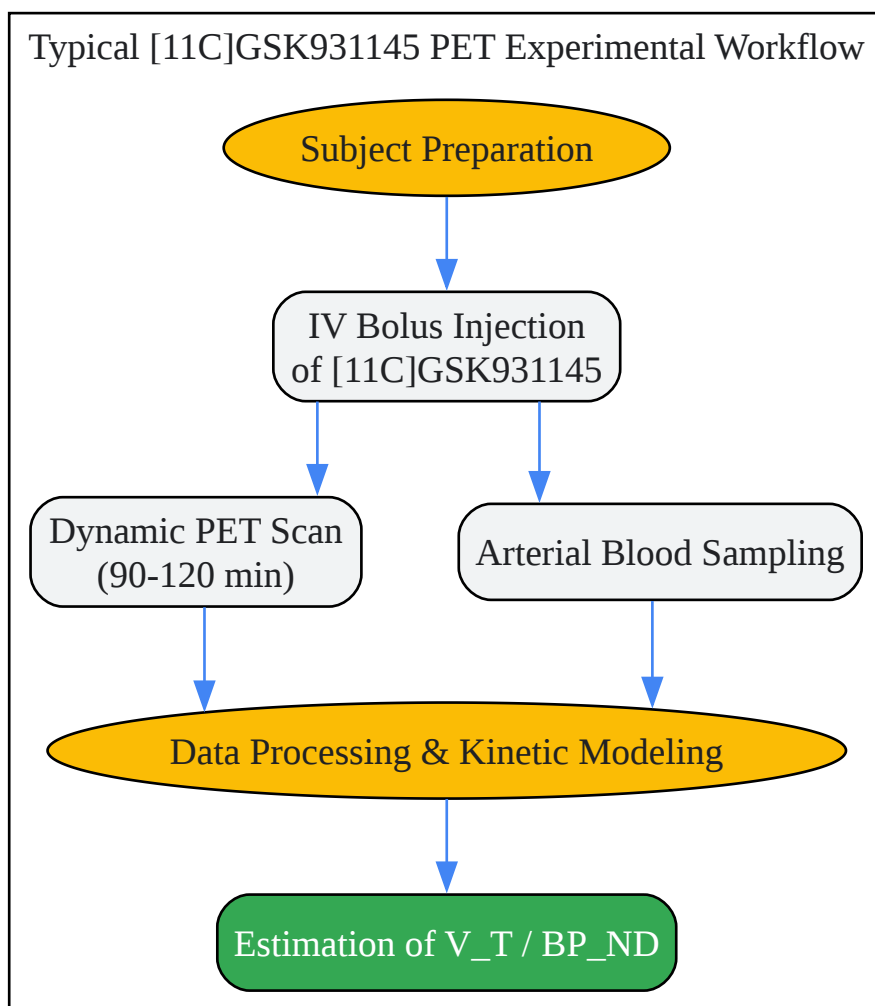
### PET Imaging Studies

PET studies with [11C]**GSK931145** have been conducted in pigs, non-human primates (baboons), and healthy human volunteers.[1][3][4]

General Protocol:

- **Subject Preparation:** Subjects are positioned in the PET scanner. For arterial input function measurement, an arterial line is placed.

- Radioligand Administration: A bolus injection of [11C]**GSK931145** is administered intravenously. The injected dose for humans is typically around 304-429 MBq.[5]
- Image Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.[5]
- Blood Sampling: Arterial blood samples are collected throughout the scan to measure the parent radioligand concentration and its metabolites in plasma.[5]
- Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartmental model or pseudo-reference tissue models) is applied to estimate pharmacokinetic parameters like the total distribution volume (VT) or the binding potential (BPND).[1]



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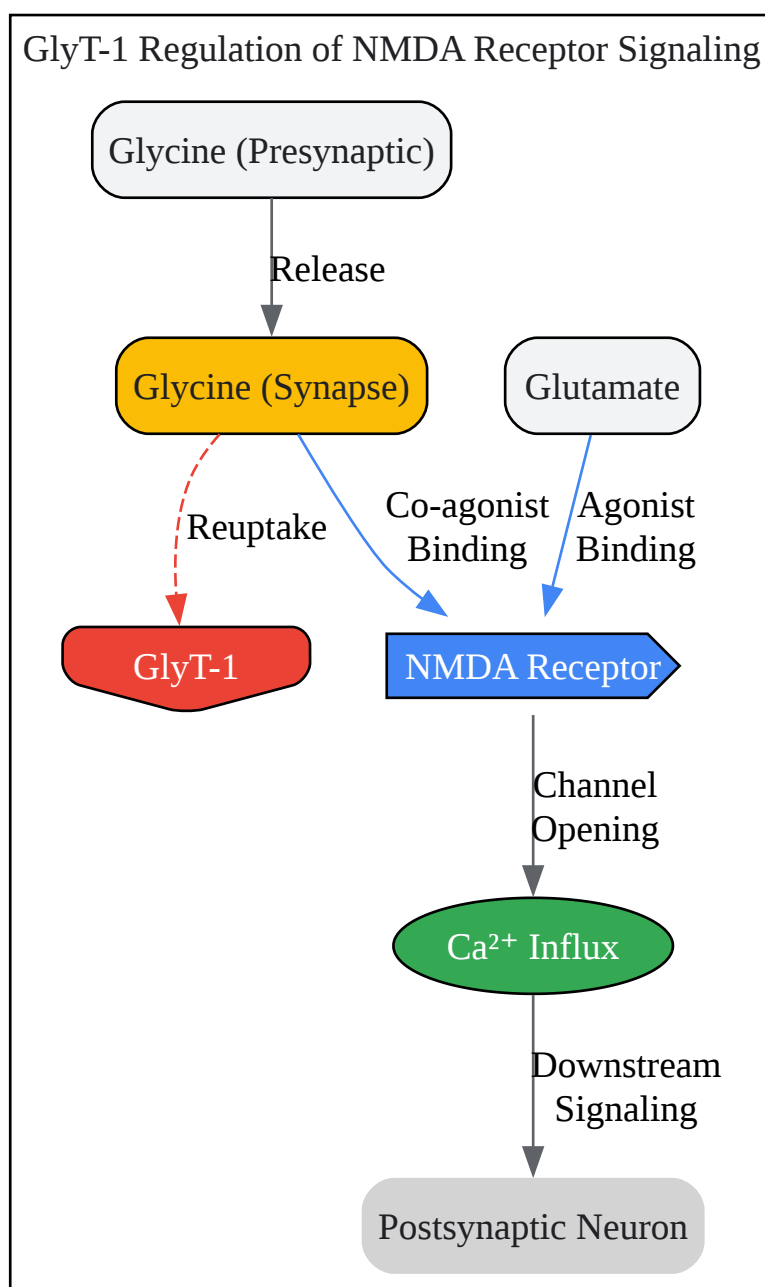
Caption: General experimental workflow for a [ $^{11}\text{C}$ ]GSK931145 PET study.

## Biodistribution and Dosimetry

Whole-body PET scans in baboons and humans were performed to assess the biodistribution and calculate radiation dosimetry.[4] The scans revealed high initial activity in the liver, lungs, and kidneys.[4] Clearance was primarily intestinal, with no significant urinary excretion observed.[4] Organ residence times were calculated from the time-activity curves and used with the OLINDA/EXM software to estimate radiation doses.[4]

## Biological Context: GlyT-1 and NMDA Receptor Modulation

GlyT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[5] In glutamatergic synapses, glycine acts as an obligatory co-agonist at the NMDA receptor. By controlling extracellular glycine concentrations, GlyT-1 modulates NMDA receptor activity.[5] Inhibition of GlyT-1 is hypothesized to increase synaptic glycine levels, thereby enhancing NMDA receptor function, which is often impaired in conditions like schizophrenia.[5]



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Caption: Role of GlyT-1 in modulating NMDA receptor activity.

## Conclusion

[11C]**GSK931145** is a valuable PET radioligand for imaging GlyT-1 in the brain. It has been successfully used to characterize the transporter's distribution and to measure the target occupancy of GlyT-1 inhibitors.[2] However, researchers should be aware of the significant

pharmacokinetic differences between species and the relatively poor test-retest reproducibility with certain kinetic models in humans.[1] The pseudo-reference tissue model offers improved reproducibility for human studies.[1] The moderate effective radiation dose allows for multiple PET examinations in the same individual, facilitating longitudinal and drug development studies.[4]

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